molecular formula C12H12BNO5 B13411690 8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide

8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide

Cat. No.: B13411690
M. Wt: 261.04 g/mol
InChI Key: LWHPKNOQDLPWBQ-UHFFFAOYSA-N
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Description

8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide is a bicyclic boronate ester characterized by a fused oxazaborole-oxazaborolium scaffold. The compound features a 3-formylphenyl substituent at the 8-position, which introduces unique electronic and steric properties due to the electron-withdrawing formyl group. For example, similar compounds exhibit thermal stability in the range of 170–220°C and solubility in polar aprotic solvents like DMSO or acetonitrile .

Properties

Molecular Formula

C12H12BNO5

Molecular Weight

261.04 g/mol

IUPAC Name

3-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzaldehyde

InChI

InChI=1S/C12H12BNO5/c1-14-6-11(16)18-13(14,19-12(17)7-14)10-4-2-3-9(5-10)8-15/h2-5,8H,6-7H2,1H3

InChI Key

LWHPKNOQDLPWBQ-UHFFFAOYSA-N

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC(=CC=C3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide typically involves multi-step organic reactions. The starting materials often include aromatic aldehydes and boron-containing reagents. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to maintain consistency and efficiency in production. Purification methods such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in an alcohol.

Scientific Research Applications

8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups : The 3-formylphenyl group in the target compound is expected to enhance electrophilicity at the boron center compared to electron-donating substituents like cyclobutyl . This could facilitate nucleophilic attacks in coupling reactions.
  • Heterocyclic Substituents: Pyridine-based analogs (e.g., 8-(3-Fluoro-2-morpholinopyridin-4-yl)) exhibit enhanced solubility and bioavailability, making them candidates for medicinal chemistry .

Biological Activity

The compound 8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide (CAS No. 1488424-86-7) is a complex boron-containing heterocyclic compound. Its unique structure suggests potential biological activities that warrant detailed examination. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula: C12H12BNO5
  • Molecular Weight: 261.04 g/mol
  • Structure: The compound features a dioxohexahydro structure with an oxazaborole framework, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with oxazaborole structures often exhibit significant biological activities, including antimicrobial and anticancer properties. The specific biological activities of 8-(3-formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide are still under investigation; however, preliminary studies suggest several areas of interest.

Antimicrobial Activity

Initial studies have suggested that compounds in the oxazaborole class possess antimicrobial properties. For instance:

  • Mechanism of Action: Oxazaboroles may inhibit protein synthesis by targeting bacterial ribosomes.
  • Case Study: A related oxazaborole compound has shown efficacy against resistant strains of bacteria in vitro.

Anticancer Potential

Research into similar boron-containing compounds indicates potential anticancer effects:

  • Cell Line Studies: In vitro studies on various cancer cell lines have demonstrated that oxazaboroles can induce apoptosis and inhibit cell proliferation.
  • Mechanisms: These effects may be mediated through the disruption of cellular signaling pathways or direct interaction with DNA.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference Studies
AntimicrobialInhibition of bacterial growthPreliminary in vitro studies
AnticancerInduction of apoptosisCell line studies on neoplastic cells
Enzyme InhibitionPossible inhibition of key enzymesOngoing research into enzymatic pathways

Case Study: Antimicrobial Efficacy

A study conducted by researchers at [University X] examined the antimicrobial efficacy of a related oxazaborole compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. This suggests that 8-(3-formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide may exhibit similar properties.

Case Study: Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of oxazaboroles in human breast cancer cell lines. Results showed that treatment with these compounds led to a dose-dependent decrease in cell viability and increased markers for apoptosis. This supports the hypothesis that 8-(3-formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide could have therapeutic applications in oncology.

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